4-(Trifluoromethyl)phenyl hexylcarbamate
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Overview
Description
4-(Trifluoromethyl)phenyl hexylcarbamate is an organic compound that belongs to the class of trifluoromethylbenzenes. These compounds are characterized by the presence of a trifluoromethyl group attached to a benzene ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)phenyl hexylcarbamate typically involves the reaction of 4-(trifluoromethyl)phenol with hexyl isocyanate. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems can also help in maintaining consistent reaction conditions and minimizing human error .
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)phenyl hexylcarbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carbonyl compounds, while reduction can produce amines or alcohols .
Scientific Research Applications
4-(Trifluoromethyl)phenyl hexylcarbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound is used in the production of materials with specific properties, such as increased stability and resistance to degradation
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)phenyl hexylcarbamate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenol: This compound shares the trifluoromethyl group but lacks the hexylcarbamate moiety.
4-Hydroxybenzotrifluoride: Similar in structure but with a hydroxyl group instead of the carbamate linkage.
Uniqueness
4-(Trifluoromethyl)phenyl hexylcarbamate is unique due to the presence of both the trifluoromethyl group and the hexylcarbamate moiety. This combination imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns, making it valuable for various applications .
Properties
CAS No. |
185068-21-7 |
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Molecular Formula |
C14H18F3NO2 |
Molecular Weight |
289.29 g/mol |
IUPAC Name |
[4-(trifluoromethyl)phenyl] N-hexylcarbamate |
InChI |
InChI=1S/C14H18F3NO2/c1-2-3-4-5-10-18-13(19)20-12-8-6-11(7-9-12)14(15,16)17/h6-9H,2-5,10H2,1H3,(H,18,19) |
InChI Key |
NDVLLYPTSZHMSL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=O)OC1=CC=C(C=C1)C(F)(F)F |
Origin of Product |
United States |
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